Acetylvaline

Enzymology Oxygen isotope exchange Carboxypeptidase A

Interchanging N-acetyl BCAA derivatives in carboxypeptidase A assays yields irreproducible kinetic data due to distinct substrate specificities. Acetylvaline (CAS 3067-19-4) is the validated substrate probe-exhibiting lower oxygen isotope exchange activity vs. acetylleucine-essential for accurate enzyme profiling. Also required for MSUD diagnostic panel calibration and Fmoc/Boc-compatible peptide synthesis. ≥98% purity, ambient global shipping.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 3067-19-4
Cat. No. B1361520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylvaline
CAS3067-19-4
Synonymsacetyl-Val
N-acetyl-D,L-valine
N-Acetyl-DL-valine
N-acetylvaline
N-acetylvaline, (D)-isomer
N-acetylvaline, (L)-isome
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C
InChIInChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1
InChIKeyIHYJTAOFMMMOPX-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.1mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Acetylvaline Physicochemical Profile & Classification


Acetylvaline (CAS 3067-19-4; synonyms: N-Acetyl-DL-valine, N-Acetylvaline, Ac-Val-OH) is an N-acylated derivative of the branched-chain amino acid valine, belonging to the class of N-acyl-alpha amino acids [1]. The compound has molecular formula C7H13NO3 and molecular weight 159.18 g/mol . It is characterized as a white to off-white crystalline solid with a melting point of 148°C [2]. The compound demonstrates experimental water solubility of 37 g/L at 25°C and is also soluble in methanol and organic solvents [2]. The pKa is 3.62 ± 0.10 (predicted), indicating it is an extremely weak basic (essentially neutral) compound [3]. Acetylvaline is an endogenously produced metabolite detected in human urine and serves as a biologically available N-terminal capped form of L-valine [4].

Acetylvaline: Specificity Over BCAA Analogs


Although acetylvaline belongs to the same N-acyl-alpha amino acid class as N-acetylleucine and N-acetylisoleucine—all derived from branched-chain amino acids (BCAAs)—these compounds exhibit distinct substrate specificity in enzymatic systems [1]. Studies on carboxypeptidase A catalysis demonstrate that N-acetylated amino acids show differential activity in oxygen isotope exchange reactions, with acetylglycine exhibiting higher activity than acetylleucine, which in turn exceeds acetylvaline [2]. Additionally, the structural differences between valine, leucine, and isoleucine side chains affect chiral recognition and receptor interactions [3]. These quantifiable differences in enzymatic behavior preclude generic substitution between BCAA-derived N-acetylated analogs in experimental systems, making compound-specific procurement essential for reproducible research outcomes.

Acetylvaline Comparative Evidence


Acetylvaline vs. Acetylleucine in Carboxypeptidase A

In carboxypeptidase A-catalyzed oxygen isotope exchange reactions, N-acetylvaline demonstrates quantifiably distinct substrate activity compared to structurally similar N-acetylated amino acids. The relative activity ranking established experimentally is: acetylglycine > acetylleucine ≈ acetylvaline, with acetylvaline showing measurably lower substrate turnover than acetylglycine [1]. This differential activity profile confirms that acetylvaline cannot be substituted with other N-acetyl amino acids in enzymatic studies without altering experimental outcomes.

Enzymology Oxygen isotope exchange Carboxypeptidase A

Acetylvaline vs. Acetylleucine in MSUD Urine

In patients with maple syrup urine disease (MSUD), urinary excretion of multiple N-acetylated BCAA derivatives is differentially elevated compared to healthy controls. Specifically, increased amounts of N-acetylleucine, N-acetylisoleucine, and N-acetylvaline are all found in MSUD urine [1]. Acetylvaline is detected in low levels in the urine of healthy individuals, but significant abnormal excretion is observed in the urine of individuals with maple syrup urine disease . The simultaneous elevation of all three derivatives confirms that each N-acetyl BCAA derivative serves as a distinct metabolic indicator reflecting the underlying branched-chain ketoacid dehydrogenase deficiency.

Inborn errors of metabolism MSUD Urinary biomarkers

Acetylvaline: SIRT3 and BCAA Catabolism Marker

Label-free quantitative proteomics of the mitochondrial lysine acetylome identifies SIRT3 as a key regulator of branched-chain amino acid catabolism (BCCA) [1]. SIRT3 deacetylates multiple metabolic enzymes across oxidative phosphorylation, fatty acid oxidation, ketogenesis, and the TCA cycle [1]. Acetylvaline, as an N-acetylated derivative of valine, serves as a relevant probe compound for studying SIRT3-mediated regulation of BCAA metabolism. While N-acetylvaline itself is not the SIRT3 substrate (SIRT3 acts on lysine-acetylated proteins), the compound functions as a metabolic indicator of BCAA catabolic flux that intersects with SIRT3-regulated pathways [2].

SIRT3 Mitochondrial metabolism Lysine acetylome

N-Acetyl-D-valine vs. D-Valine: Receptor Activation

N-Acylation fundamentally alters the biological activity of valine at the fleshfly sugar receptor. D-Valine in its non-acetylated form is non-stimulatory to the labellar sugar receptor of Boettcherisca peregrina; however, N-acetylation converts D-valine into a clear and potent stimulant [1]. Among the N-acyl-D-valine derivatives tested, N-acetyl-D-valine demonstrated the highest stimulatory activity compared to other N-acyl chain lengths [2]. Similar functional conversion upon acetylation was also observed for D-leucine and D-methionine, indicating that N-acetylation is a critical structural determinant for receptor activation across multiple amino acid classes.

Chiral recognition Receptor pharmacology Insect chemoreception

Acetylvaline vs. Acetylalanine: Chemosensor Differentiation

A chiral fluorescent receptor demonstrates distinct and differential fluorometric responses when exposed to L-N-acetylvaline salts compared to L-N-acetylalanine salts in acetonitrile (CH3CN) [1]. This differential fluorescence response indicates that the receptor distinguishes between these structurally similar N-acetylated α-amino acids based on side-chain composition (isopropyl vs. methyl). The response pattern differs from that observed with other L-N-acetyl α-amino acids and (S)-α-hydroxy acids studied in the same system, confirming compound-specific recognition properties.

Fluorescent chemosensors Enantioselective recognition Analytical chemistry

Acetylvaline vs. Free Valine: N-Terminal Stability

Acetylvaline represents an N-terminal capped form of the proteinogenic amino acid L-valine, providing enhanced stability characteristics compared to free valine [1]. As a protected amino acid, acetylvaline serves as a useful intermediate in peptide synthesis, improving stability and facilitating incorporation into larger peptide chains . The acetyl group attachment at the terminal nitrogen prevents unwanted N-terminal reactions during synthetic procedures while maintaining the compound's biological availability as a valine source in metabolic studies. This N-capping distinguishes acetylvaline from free valine, which lacks this protective modification and exhibits different reactivity profiles in peptide coupling reactions.

Peptide synthesis Stability Metabolic availability

Acetylvaline Research & Industrial Applications


Carboxypeptidase A Enzyme Mechanism Studies

Based on direct comparative enzymatic data showing the activity hierarchy acetylglycine > acetylleucine > acetylvaline in oxygen isotope exchange reactions [1], researchers studying carboxypeptidase A substrate recognition should procure acetylvaline as a specific substrate probe. Using the correct N-acetyl amino acid ensures reproducible catalytic rate measurements and accurate determination of substrate specificity profiles, as interchange with acetylleucine or acetylglycine would alter observed kinetic parameters.

Inborn Errors of Metabolism Biomarker Development

Given the established differential elevation of N-acetylvaline, N-acetylleucine, and N-acetylisoleucine in maple syrup urine disease (MSUD) patient urine [1], acetylvaline is required for developing and validating LC-MS or GC-MS diagnostic panels targeting branched-chain amino acid metabolism disorders. Each N-acetyl BCAA derivative provides distinct metabolic pathway information, and acetylvaline specifically reflects valine catabolic status. Researchers developing multiplexed assays must procure each derivative separately for accurate calibration and biomarker quantification.

SIRT3 and BCAA Catabolism Studies

As established by mitochondrial lysine acetylome profiling identifying SIRT3 as a key regulator of branched-chain amino acid catabolism [1], acetylvaline serves as a pathway-specific metabolic probe for investigators studying SIRT3-mediated deacetylation and BCAA metabolic flux. The compound's role as a valine-derived N-acetylated metabolite positions it as a relevant tracer for assessing BCAA catabolic activity in SIRT3 wild-type versus knockout or disease-state mitochondrial preparations [2].

Solid-Phase Peptide Synthesis Applications

Acetylvaline functions as an N-terminal capped building block in peptide synthesis protocols requiring orthogonal protection strategies [1]. The acetyl group protection prevents unwanted N-terminal side reactions during coupling steps while maintaining compatibility with Fmoc- or Boc-based synthetic routes. This N-capped form provides enhanced stability compared to free valine and is specifically indicated for multi-step peptide synthesis where controlled N-terminal deprotection sequences are required [2].

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